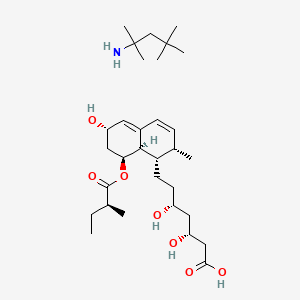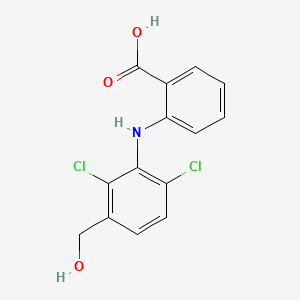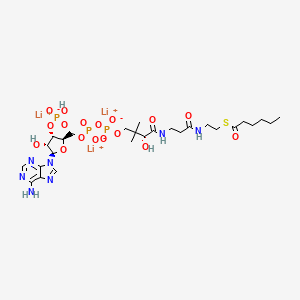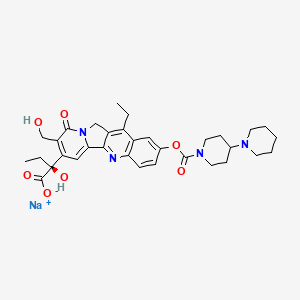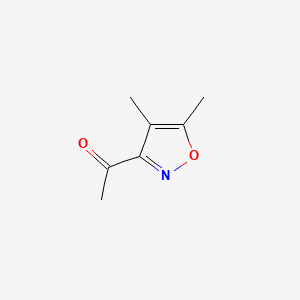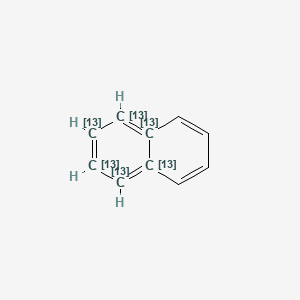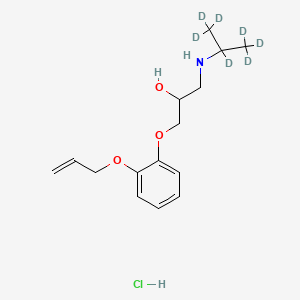
オクスプレノロール-d7 塩酸塩
説明
Oxprenolol-d7 Hydrochloride is a deuterium-labeled variant of oxprenolol hydrochloride. It is primarily used for analytical purposes in research environments, especially in the study of metabolic pathways and the elucidation of pharmacokinetic profiles . The compound is an orally bioavailable β-adrenergic receptor antagonist, which means it blocks the action of certain natural substances in the body, such as adrenaline, on the heart and blood vessels .
科学的研究の応用
Oxprenolol-d7 Hydrochloride has a wide range of scientific research applications, including:
準備方法
The synthesis of Oxprenolol-d7 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the oxprenolol hydrochloride molecule . The synthetic route typically involves the deuteration of oxprenolol hydrochloride, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium atoms. The reaction conditions for this process are carefully controlled to ensure the selective incorporation of deuterium . Industrial production methods for Oxprenolol-d7 Hydrochloride are similar to those used for other deuterium-labeled compounds, involving large-scale deuteration processes and purification steps to achieve high purity .
化学反応の分析
Oxprenolol-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Oxprenolol-d7 Hydrochloride may yield oxprenolol-d7 oxide, while reduction may yield oxprenolol-d7 alcohol .
作用機序
Oxprenolol-d7 Hydrochloride exerts its effects by blocking β-adrenergic receptors in the heart and vascular smooth muscle . By inhibiting the binding of catecholamines such as adrenaline and noradrenaline to these receptors, it reduces heart rate, cardiac output, and blood pressure . This action helps to alleviate conditions such as hypertension, angina pectoris, and certain types of arrhythmias . The compound also inhibits the production of renin in the kidneys, which further contributes to its antihypertensive effects .
類似化合物との比較
Oxprenolol-d7 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Propranolol: Another non-selective β-adrenergic antagonist used to treat similar conditions.
Atenolol: A selective β1-adrenergic antagonist with fewer central nervous system side effects.
Metoprolol: A selective β1-adrenergic antagonist commonly used to treat hypertension and angina.
Oxprenolol-d7 Hydrochloride’s deuterium labeling allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research .
特性
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-CXUOUXNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676092 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189649-47-5 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Oxprenolol is a nonselective beta-adrenergic blocking agent, meaning it binds to both beta-1 and beta-2 adrenergic receptors. [] By blocking these receptors, primarily located in the heart and blood vessels, Oxprenolol prevents the binding of catecholamines like epinephrine and norepinephrine. [] This blockade leads to a decrease in heart rate, contractility, and ultimately, blood pressure. []
A:
- Spectroscopic Data: While the provided research papers do not include detailed spectroscopic information, mass spectrometry analysis (CIMS and GC-MS) was utilized in several studies to identify and quantify Oxprenolol and its metabolites. [, , , ]
ANone: The provided research does not delve into material compatibility or stability of Oxprenolol outside of biological contexts.
ANone: The research papers focus on the pharmacological properties of Oxprenolol and do not describe any catalytic properties or applications.
ANone: The provided research papers predate the widespread use of computational chemistry and modeling techniques.
A: Comparing Oxprenolol with its para-isomer (p-Oxprenolol) reveals valuable SAR insights. [, ] While Oxprenolol exhibits nonselective beta-blocking activity, its para-isomer displays beta-1 selectivity, indicating that the position of the side chain on the aromatic ring significantly influences receptor subtype selectivity.
- Conventional (rapid-release): This formulation reaches peak plasma concentrations faster than slow-release formulations but exhibits a shorter duration of action. [, , , , ]
- Slow-release: Designed to prolong drug release and provide longer-lasting effects, these formulations often utilize a waxed matrix or spheroids in a capsule. [, , , , , ] Despite aiming for extended duration, several studies indicated the need for twice-daily administration of slow-release formulations to maintain consistent beta-blockade. [, ]
- Combined Oxprenolol-diuretic: This formulation, often combined with cyclopenthiazide, aims to enhance the antihypertensive effect by addressing different mechanisms contributing to elevated blood pressure. [, ]
ANone: The provided research papers predate current SHE (Safety, Health, and Environment) regulations and do not contain this information.
ANone: Extensive research highlights the following PK/PD properties of Oxprenolol:
- Distribution: Oxprenolol is around 80% protein-bound in plasma. [, ] It readily crosses the placental barrier and is detectable in breast milk. [, ]
- Metabolism: Hepatic glucuronidation is the primary metabolic pathway for Oxprenolol, with less than 4% excreted unchanged in urine. [, , , ] Interestingly, N-methylation represents a less common metabolic pathway identified in dogs. []
- Excretion: Primarily eliminated through urine, with metabolites detectable for up to 48 hours after administration. [, ]
- Activity & Efficacy: The relationship between plasma concentration and pharmacodynamic effects is well-documented. Significant beta-blockade, evidenced by heart rate and blood pressure reduction, is achieved at plasma concentrations above 60 ng/mL. []
ANone: While lacking traditional cell-based assays, the research papers showcase Oxprenolol's efficacy through various animal models and human trials:
- Animal Models: Oxprenolol effectively suppressed ischaemic arrhythmias in rats with acutely ligated coronary arteries, highlighting its cardioprotective potential. [, ]
- Clinical Trials: Numerous studies demonstrate Oxprenolol's efficacy in reducing blood pressure in hypertensive patients, especially when combined with diuretics. [, , , , , , , ] Notably, its efficacy as monotherapy appears limited in Black hypertensive patients. []
A: While the research papers do not directly address resistance mechanisms, long-term treatment with Oxprenolol did not lead to beta-adrenoreceptor hypersensitivity upon abrupt withdrawal, suggesting a low risk of rebound effects. []
A: One study investigated the potential of chitosan films for transdermal delivery of Oxprenolol, demonstrating promising results in controlling drug release and achieving pharmacological effects in rats. []
ANone: The research does not delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to Oxprenolol.
ANone: Various analytical techniques played a crucial role in studying Oxprenolol:
- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used to identify and quantify Oxprenolol and its metabolites in biological samples like plasma and urine. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying Oxprenolol in plasma samples. [, , ]
- Spectrophotometry: Utilized to determine Oxprenolol concentration in pharmaceutical preparations by measuring the absorbance of its oxidized form. [, ]
ANone: The provided research papers focus primarily on the clinical and pharmacological aspects of Oxprenolol and do not contain information about its environmental impact or degradation.
A: While not extensively explored, the development of slow-release formulations suggests an understanding and manipulation of Oxprenolol's dissolution rate to achieve sustained drug release. [, , , , , ]
ANone: The research papers do not provide detailed information on the specific validation parameters used for the analytical methods employed.
ANone: The research papers primarily focus on the research and development phases of Oxprenolol and do not contain information about quality control and assurance measures during manufacturing and distribution.
ANone: The provided research papers focus on the pharmacological properties of Oxprenolol and do not provide information on its immunogenicity or potential to induce immunological responses.
ANone: The research papers do not provide specific details on interactions between Oxprenolol and drug transporters.
A: The research papers mainly focus on identifying the metabolic pathways of Oxprenolol, primarily glucuronidation, without explicitly addressing its potential to induce or inhibit drug-metabolizing enzymes. [, , , ]
A: While not explicitly addressed, the widespread use of Oxprenolol as a pharmaceutical suggests its general biocompatibility. The primary metabolic pathway, glucuronidation, further supports its biodegradability within the body. [, , , ]
A: Several studies directly compare Oxprenolol with other beta-blockers like propranolol, metoprolol, and atenolol, highlighting their respective strengths and weaknesses in terms of potency, selectivity, and duration of action. [, , , , , , , , ] This comparative analysis provides valuable insights into potential alternatives based on specific clinical needs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


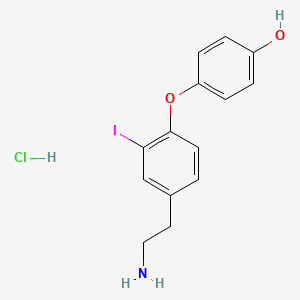

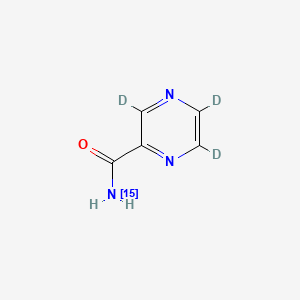

![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)

